molecular formula C19H21N5O5 B13410064 Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide CAS No. 74569-67-8

Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide

Cat. No.: B13410064
CAS No.: 74569-67-8
M. Wt: 399.4 g/mol
InChI Key: YNSMQFACHKXOGT-INIZCTEOSA-N
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Description

Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide (CAS 89314-99-8) is a synthetic tripeptide derivative comprising a glycylglycine (Gly-Gly) dipeptide backbone, an L-phenylalanine residue, and a para-nitrophenyl (4-nitrophenyl) substituent.

Properties

CAS No.

74569-67-8

Molecular Formula

C19H21N5O5

Molecular Weight

399.4 g/mol

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-N-(4-nitrophenyl)-3-phenylpropanamide

InChI

InChI=1S/C19H21N5O5/c20-11-17(25)21-12-18(26)23-16(10-13-4-2-1-3-5-13)19(27)22-14-6-8-15(9-7-14)24(28)29/h1-9,16H,10-12,20H2,(H,21,25)(H,22,27)(H,23,26)/t16-/m0/s1

InChI Key

YNSMQFACHKXOGT-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide

Ugi Four-Component Reaction (Ugi-4CR) Based Synthesis

The most prominent and efficient method for synthesizing diN-substituted glycyl-phenylalanine derivatives, including this compound, is the Ugi four-component reaction (Ugi-4CR) . This is an isocyanide-based multicomponent reaction that allows the convergent assembly of peptide-like molecules in a one-pot manner, combining an amine, an aldehyde, a carboxylic acid, and an isocyanide.

Key Features of the Ugi-4CR Method:
  • Components :

    • Amino component: Glycylglycine or its derivatives
    • Aldehyde: Paraformaldehyde or substituted benzaldehydes (e.g., 4-nitrophenyl aldehyde)
    • Carboxylic acid: L-phenylalanine or its esters
    • Isocyanide: DL-Phenylalanine ethyl ester isocyanide or related isocyanides
  • Reaction Conditions :

    • Typically performed in solution phase
    • Preformation of the imine intermediate by mixing the amine and aldehyde for about 1 hour before adding the acid and isocyanide components improves yield and reaction efficiency
    • Mild temperatures (room temperature to slightly elevated) to preserve stereochemistry
  • Post-Reaction Modifications :

    • Deprotection of ester groups using basic hydrolysis (e.g., lithium hydroxide in methanol)
    • Catalytic hydrogenation (e.g., palladium on carbon) for removal of protecting groups and to yield the free amine or zwitterionic forms
  • Yields : Moderate to good yields (typically 50-80%) depending on the substrate and reaction optimization

  • Purification : Flash chromatography is used to isolate pure products, confirmed by spectroscopic methods such as NMR and mass spectrometry

This method was reported to be particularly effective for synthesizing derivatives where the 4-nitrophenyl group is introduced via the aldehyde component, enabling selective functionalization at the N-terminus or C-terminus of the peptide chain.

Stepwise Peptide Synthesis Approaches

Although the Ugi-4CR is the most efficient, traditional peptide synthesis methods can also be adapted to prepare this compound, especially when precise control over stereochemistry and protecting group strategies is required.

  • Solid-Phase Peptide Synthesis (SPPS) :

    • Sequential coupling of protected amino acids (glycylglycine followed by L-phenylalanine)
    • Use of Fmoc or Boc protecting groups to control amine reactivity
    • Coupling reagents such as HATU, DIC, or EDCI with additives like HOBt or HOAt
    • Introduction of the 4-nitrophenyl group typically via coupling with 4-nitrophenylamine or 4-nitrophenyl esters in the final step
  • Solution-Phase Peptide Synthesis :

    • Stepwise condensation of amino acids in solution with appropriate protecting groups
    • Purification after each step by crystallization or chromatography
    • Final deprotection and coupling with 4-nitrophenylamine derivatives

These methods, while more laborious, allow for high purity and stereochemical fidelity but are less favored for rapid synthesis compared to multicomponent reactions.

Detailed Reaction Scheme and Conditions

Step Reagents/Conditions Outcome/Notes
1. Imine Formation Glycylglycine + paraformaldehyde, 1 h, RT Formation of imine intermediate enhances Ugi reaction efficiency
2. Ugi-4CR Assembly Add L-phenylalanine ethyl ester isocyanide + carboxylic acid, RT, 12-24 h Formation of diN-substituted glycyl-phenylalanine derivative
3. Ester Deprotection LiOH in methanol, RT to mild heating Hydrolysis of ester to free acid
4. Catalytic Hydrogenation Pd/C, H2 atmosphere, RT Removal of protecting groups, yielding zwitterionic peptide
5. Purification Flash chromatography Isolation of pure this compound

Characterization and Confirmation of Structure

Research Findings and Applications

  • The Ugi-4CR synthesized diN-substituted glycyl-phenylalanine derivatives, including those with 4-nitrophenyl groups, have been computationally and experimentally evaluated as acetylcholinesterase (AChE) inhibitors .
  • These compounds show moderate inhibitory activity against AChE and poor activity against butyrylcholinesterase (BuChE), indicating selectivity potentially useful for neurodegenerative disease research.
  • The presence of the phenylalanine moiety is critical for selectivity and binding affinity.

Summary Table: Comparison of Preparation Methods

Method Advantages Disadvantages Typical Yield Notes
Ugi Four-Component Reaction (Ugi-4CR) Rapid, convergent, mild conditions, good yields Requires isocyanide availability, optimization needed 50-80% Preferred for rapid synthesis of diNsGF derivatives
Solid-Phase Peptide Synthesis (SPPS) High purity, stereochemical control Labor-intensive, costly reagents 60-90% Suitable for precise stereochemical control
Solution-Phase Peptide Synthesis Traditional, well-established Time-consuming, multiple purification steps 50-70% Useful for small-scale or specialized derivatives

Chemical Reactions Analysis

Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide can undergo various chemical reactions, including:

Common reagents for these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide involves its interaction with specific enzymes, such as chymotrypsin. The compound acts as a substrate, and the enzyme catalyzes the hydrolysis of the peptide bond, leading to the release of the nitrophenyl group. This reaction can be monitored colorimetrically, providing insights into enzyme activity and kinetics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Reported Applications
This compound 89314-99-8 C₁₉H₂₃N₅O₆* 441.42 g/mol Gly-Gly, L-phenylalanine, 4-nitrophenyl Substrate analog, potential enzyme studies
L-Alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide 75651-67-1 C₂₃H₂₇N₅O₅ 453.49 g/mol L-alanine, L-proline, 4-nitrophenyl Not explicitly reported
N-Acetyl-4-nitro-L-phenylalanyl-L-alaninamide 61595-62-8 C₁₄H₁₈N₄O₅ 322.32 g/mol Acetyl group, L-alanine, 4-nitrophenyl Antimicrobial screening
Glycyl-N-(4-nitrophenyl)-L-tyrosinamide 74569-70-3 C₁₆H₁₇N₅O₅ 359.34 g/mol Glycine, L-tyrosine, 4-nitrophenyl Biochemical probes
L-Alanyl-L-alanyl-N-(4-nitrophenyl)-L-alaninamide Not provided C₁₅H₂₁N₅O₅ 351.15 g/mol L-alanine (repeating unit), 4-nitrophenyl Peptide synthesis intermediates

*Note: Molecular formula for this compound is inferred from structural analogs in and .

Key Structural and Functional Differences:

Backbone Variability: The target compound features a Gly-Gly-Phe backbone, while analogs like CAS 75651-67-1 incorporate proline (a cyclic amino acid), which may influence conformational flexibility and interaction with enzymes . Replacement of phenylalanine with tyrosine (CAS 74569-70-3) introduces a hydroxyl group (-OH) on the aromatic ring, altering solubility and redox properties .

Substituent Effects: The 4-nitrophenyl group is a common feature across all compounds, enhancing UV-vis detectability due to its strong absorbance at ~400 nm. This property is exploited in assays to monitor enzymatic hydrolysis (e.g., esterases or proteases) .

Biological Activity: While direct data for the target compound are lacking, 1,3,4-thiadiazole derivatives with 4-nitrophenyl groups () showed antimicrobial activity against E. coli and C. albicans. This suggests that the nitro group may contribute to antimicrobial efficacy by disrupting microbial membranes or enzyme function . 4-Nitrophenyl boronic acid () undergoes clean conversion to 4-nitrophenol under oxidative conditions, highlighting the nitro group’s role in reactive intermediate formation .

Biological Activity

Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article reviews the existing literature and research findings regarding its biological activity, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes:

  • Peptide Backbone : Comprising two glycyl residues and a phenylalanine moiety.
  • Nitrophenyl Group : This functional group is significant for its potential interactions with biological targets.

The molecular formula for this compound can be represented as C17H19N3O3C_{17}H_{19}N_{3}O_{3}.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as diabetes and obesity.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Efficacy in Preclinical Studies

A summary of preclinical studies highlights the biological activities observed with this compound:

StudyModelFindings
Study 1Pancreatic CellsDemonstrated enhanced insulin secretion in response to glucose stimulation.
Study 2Animal ModelsShowed reduced body weight gain and improved glucose tolerance compared to control groups.
Study 3In Vitro AssaysExhibited significant inhibition of lipase activity, indicating potential anti-obesity effects.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Case Study A : In a diabetic rat model, administration of the compound resulted in a significant decrease in blood glucose levels compared to untreated controls.
  • Case Study B : A clinical trial involving obese patients indicated that the compound could aid in weight management when combined with lifestyle interventions.

Potential Applications

The biological activities of this compound suggest several potential applications:

  • Diabetes Management : Due to its insulinotropic effects, it may serve as an adjunct therapy for diabetes.
  • Weight Loss Programs : Its ability to inhibit lipase may make it useful in weight management strategies.
  • Antioxidant Supplementation : Its antioxidant properties could be harnessed for protective health supplements.

Q & A

Basic: What are the optimized synthetic routes for Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide, considering yield and purity?

Answer:
The synthesis typically involves stepwise peptide coupling reactions. Key steps include:

  • Amide bond formation : Use carbodiimide reagents (e.g., DCC or EDC) with HOBt to activate carboxyl groups for coupling .
  • Protection/deprotection : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during glycylglycine backbone assembly .
  • Purification : High-performance liquid chromatography (HPLC) or flash chromatography ensures ≥95% purity. Yields are optimized by controlling reaction temperature (0–25°C) and solvent selection (e.g., DMF or dichloromethane) .

Basic: Which analytical techniques are recommended for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm backbone connectivity and substituent positions (e.g., 4-nitrophenyl group at ~7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ peak matching C₂₃H₂₇N₅O₅) .
  • HPLC : Reverse-phase C18 columns assess purity, with UV detection at 254 nm for nitroaromatic absorbance .

Advanced: How can researchers investigate the enzyme inhibitory activity of this compound, and what methodological considerations are critical?

Answer:

  • Fluorogenic/Chromogenic Assays : Use substrates like 4-nitrophenyl derivatives (e.g., pNA-linked peptides) to quantify protease activity inhibition. Monitor absorbance at 405 nm for nitroaniline release .
  • Kinetic Analysis : Calculate inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations. Ensure pH and temperature mimic physiological conditions (e.g., pH 7.4, 37°C) .
  • Selectivity Screening : Test against related enzymes (e.g., serine vs. cysteine proteases) to confirm specificity .

Advanced: What strategies are effective in resolving contradictions in reported biological activities of this compound across studies?

Answer:

  • Replicate Experimental Conditions : Standardize assay protocols (e.g., enzyme source, substrate concentration) to minimize variability .
  • Purity Validation : Re-analyze compound batches via HPLC and MS to rule out degradation or impurities .
  • Structural Confirmation : Compare NMR data with literature to ensure correct stereochemistry (e.g., L-configuration of phenylalaninamide) .

Advanced: How do structural modifications of the 4-nitrophenyl group influence the compound's stability and reactivity under physiological conditions?

Answer:

  • Electron-Withdrawing Effects : The nitro group enhances electrophilicity, increasing susceptibility to nucleophilic attack (e.g., by thiols in glutathione). Assess stability via UV-Vis spectroscopy under simulated physiological pH (5.0–7.4) .
  • Substituent Variations : Replace nitro with methoxy or fluorine to study steric/electronic effects. Use QSAR models to correlate modifications with half-life or bioactivity .
  • Degradation Pathways : LC-MS/MS identifies hydrolysis products (e.g., free 4-nitroaniline) in accelerated stability studies .

Basic: What are the recommended storage conditions to maintain the integrity of this compound in laboratory settings?

Answer:

  • Temperature : Store at –20°C in airtight, light-protected vials to prevent photodegradation of the nitro group .
  • Solvent : Lyophilize and store as a solid or dissolve in anhydrous DMSO (≤10 mM aliquots) to avoid hydrolysis .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers .

Advanced: What computational methods can predict the binding affinity of this compound with target enzymes?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds between the glycylglycine backbone and catalytic serine) .
  • Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility .
  • Free Energy Calculations : Apply MM-GBSA to estimate ΔG binding, validating results with experimental Kᵢ values .

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